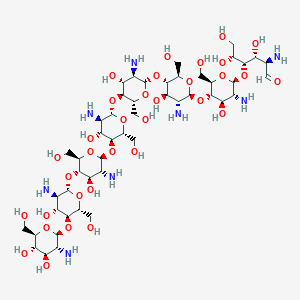
Chitooctaose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chitooctaose is a polysaccharide composed of eight glucosamine units linked by β-1,4-glycosidic bonds. It is derived from chitin, a natural polymer found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi. This compound is known for its excellent solubility in water and its stability, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chitooctaose can be synthesized through the partial hydrolysis of chitin using specific enzymes such as chitinase. The process involves breaking down chitin into smaller oligomers, including this compound. The reaction conditions typically include a controlled pH and temperature to optimize enzyme activity and yield.
Industrial Production Methods: Industrial production of this compound often involves the extraction of chitin from marine sources like shrimp and crab shells. The extracted chitin is then subjected to enzymatic hydrolysis to produce this compound. This method is preferred due to its efficiency and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions: Chitooctaose undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on this compound, altering its properties and making it suitable for specific uses.
Substitution: Substitution reactions involve replacing one or more hydrogen atoms in this compound with other atoms or groups, creating derivatives with unique characteristics.
Common Reagents and Conditions:
- **Reduction
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate. The reactions are typically carried out under mild conditions to prevent degradation of the polysaccharide.
Properties
Molecular Formula |
C48H90N8O33 |
|---|---|
Molecular Weight |
1307.3 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal |
InChI |
InChI=1S/C48H90N8O33/c49-10(1-57)26(67)35(11(66)2-58)83-43-20(51)29(70)37(13(4-60)77-43)85-45-22(53)31(72)39(15(6-62)79-45)87-47-24(55)33(74)41(17(8-64)81-47)89-48-25(56)34(75)40(18(9-65)82-48)88-46-23(54)32(73)38(16(7-63)80-46)86-44-21(52)30(71)36(14(5-61)78-44)84-42-19(50)28(69)27(68)12(3-59)76-42/h1,10-48,58-75H,2-9,49-56H2/t10-,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
InChI Key |
ODMYLKPLUVTIMM-CTDGWFTOSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)N)O[C@@H]7[C@H](O[C@H]([C@@H]([C@H]7O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)OC7C(OC(C(C7O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















